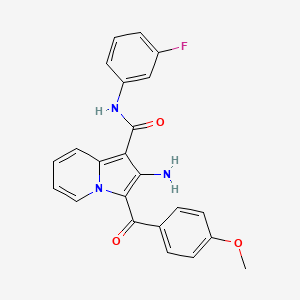
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (AFMBI) is a novel synthetic molecule that has recently been studied for its potential therapeutic applications. AFMBI is a heterocyclic compound derived from indolizine and carboxamide and has an aromatic ring with a fluorine atom attached. It has been studied for its potential to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism. In addition, AFMBI has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.
科学研究应用
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism.
作用机制
The mechanism of action of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to ACC and inhibits its activity, thus preventing the conversion of acetyl-CoA to malonyl-CoA, which is necessary for fatty acid synthesis. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be due to its ability to inhibit the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
This compound has been found to inhibit the enzyme acetyl-CoA carboxylase, which plays an important role in the regulation of fatty acid metabolism. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and disease.
实验室实验的优点和局限性
The main advantage of using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its ability to inhibit the enzyme acetyl-CoA carboxylase, which is necessary for fatty acid synthesis. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be useful in the study of these diseases. However, there are some limitations to using this compound in lab experiments. For example, the molecule is not very stable and can degrade over time, which can affect the accuracy of the results. In addition, the effects of this compound may vary depending on the concentration and duration of exposure.
未来方向
The potential therapeutic applications of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide are still being explored, and there are many possible future directions for research. One potential area of research is to investigate the effects of this compound on other enzymes involved in fatty acid metabolism, such as fatty acid synthase and fatty acid desaturase. In addition, the anti-inflammatory, antioxidant, and anti-cancer activities of this compound could be further studied in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential side effects of this compound and to develop more efficient and stable methods of synthesizing the molecule.
合成方法
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can be synthesized by the condensation of 4-methoxybenzoyl chloride and 3-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere at a temperature of 90-100°C. The product is then purified by column chromatography and crystallized from methanol.
属性
IUPAC Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCFEBIWWZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)
![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)